BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Tert-butyl methyl(piperidin-3-
Compound Name:
ylmethyl)carbamate

Cat. No.: B069623

An In-Depth Technical Guide to (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties,
Synthesis, and Applications

Introduction

(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral heterocyclic building block of significant
interest in the pharmaceutical industry. Its structure, featuring a piperidine ring with a protected
aminomethyl side chain at the C3 stereocenter, makes it a valuable intermediate for the
synthesis of complex, biologically active molecules. The piperidine moiety is a common scaffold
in many approved drugs, while the chiral center is crucial for achieving target specificity and
desired pharmacological activity.

This guide provides a comprehensive technical overview of (R)-tert-butyl (piperidin-3-
ylmethyl)carbamate for researchers, scientists, and drug development professionals. We will
delve into its physicochemical properties, analytical characterization, synthesis strategies, and
key applications, with a particular focus on its role in the development of targeted therapies.
The presence of the tert-butoxycarbonyl (Boc) protecting group is a key feature, offering
stability during synthetic transformations while allowing for straightforward deprotection under
acidic conditions, a common and reliable strategy in multi-step organic synthesis.[1][2]

Physicochemical Properties and Identification
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Accurate identification and understanding of the physicochemical properties of a synthetic

intermediate are foundational to its effective use in research and development. (R)-tert-butyl

(piperidin-3-ylmethyl)carbamate is typically handled as a free base or as a more crystalline and

stable hydrochloride salt.

(R)-tert-butyl (piperidin-3-

(R)-tert-butyl (piperidin-3-

Property ylmethyl)carbamate (Free ylmethyl)carbamate HCI
Base) (Salt)

Chemical Structure C11H22N202 C11H23CIN202

Molecular Formula C11H22N202[3][4] C11H23CIN202[5]

Molecular Weight 214.30 g/mol [3][4] 250.76 g/mol [5]
CAS Number 879275-33-9[3][4] 1217778-64-7[5]
tert-butyl N-[[(3R)-piperidin-3-
tert-butyl N-[[(3R)-piperidin-3- Y N-IR)-pip
IUPAC Name ylmethyllcarbamate;hydrochlo

ylmethyl]carbamate[3]

ride[5]

Common Synonyms

(R)-3-(Boc-
aminomethyl)piperidine, N-
[(BR)-3-Piperidinylmethyl]-
carbamic acid 1,1-

dimethylethyl ester[3]

R-3-N-Boc-aminomethyl
piperidine-HCI[5]

Physical Form

Reported as a solid or semi-
solid[6]

Typically a white to off-white
solid

Storage Conditions

Store in a dark place, sealed in
a dry, well-ventilated area,
often at room temperature or
under refrigeration (2-8 °C)[4]

[6]

Store in a tightly closed
container in a dry, cool, and

well-ventilated place[7]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific batch data will vary,

the following provides a reference for the spectroscopic profile, based on data reported for the
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closely related (S)-enantiomer.[3]

. Expected Characteristics (Reference data
Technique .
for (S)-enantiomer)[8]

o (ppm): ~4.77 (brs, 1H, NH-Boc), 2.90-3.03 (m,
4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-
1.72 (m, 3H), 1.39 (s, 9H, -C(CHs3)3), 1.01-1.21
(m, 2H).

1H NMR (CDCls)

3 (ppm): ~156.7, 79.7, 51.2, 47.5, 45.0, 38.4,

13C NMR (CDCls)
29.6, 29.0, 26.6.

~3360 (N-H stretch), 2972 (C-H stretch), 1703

IR (cm™1) (C=0 carbamate stretch), 1519, 1455, 1365,
1255, 1172.
Mass Spec (FAB MS) m/z: 215 [M+H]*.

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with
a chiral column to determine enantiomeric excess (ee), and Gas Chromatography (GC).

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is non-
trivial, as control of the C3 stereocenter is paramount for its utility in asymmetric synthesis. Two
primary strategies are employed: chiral resolution of a racemic mixture and direct asymmetric
synthesis.

Conceptual Workflow: Chiral Synthesis Strategy

The following diagram illustrates a generalized approach to obtaining the desired (R)-
enantiomer. The choice between resolution and asymmetric synthesis often depends on the
availability of starting materials, cost, and scalability.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB75832009.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB75832009.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Pathway 1: Chiral Resolution

Gacemic (piperidin-3-ylmethyl)carbamata

Pathway 2: Asymmetric Synthesis

Diastereomeric Salt Formation Achiral Precursor
(e.g., pyridine derivative)

(e.g., with L-tartaric acid derivative)

Asymmetric Hydrogenation

@rystallization & Separatioa

Basification to liberate Functional Group
(R)-enantiomer Interconversion

Final Product Final Product

or Biocatalysis (Transaminase)

(R)-tert-butyl
(piperidin-3-ylmethyl)carbamate

Click to download full resolution via product page

Caption: General strategies for obtaining the chiral target compound.

Experimental Protocol: Synthesis via Chiral Resolution
(Conceptual)

This protocol is based on established methods for resolving similar chiral amines and provides
a self-validating workflow.[8] The core principle is the formation of diastereomeric salts with a
chiral acid, which have different solubilities, allowing for separation by crystallization.

Objective: To isolate (R)-tert-butyl (piperidin-3-ylmethyl)carbamate from a racemic mixture.
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Materials:

e Racemic tert-butyl (piperidin-3-ylmethyl)carbamate

o Chiral resolving agent (e.g., (-)-O,0'-di-p-toluoyl-L-tartaric acid)
o Methanol, Anhydrous

e 10% Sodium Carbonate (Na2COs) solution

o Ethyl Acetate

e Distilled Water

o Polarimeter for optical rotation measurement

e Chiral HPLC for enantiomeric excess (ee) determination
Methodology:

e Salt Formation:

o Dissolve 1.0 equivalent of racemic tert-butyl (piperidin-3-ylmethyl)carbamate in dry
methanol.

o Add 1.0 equivalent of the chiral resolving agent (e.g., (-)-O,0'-di-p-toluoyl-L-tartaric acid).

o Gently heat the mixture to reflux until a clear, homogeneous solution is formed. Causality:
Heating ensures complete dissolution for effective salt formation.

» Diastereomer Crystallization:

o Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The salt of one
diastereomer should preferentially crystallize. Causality: Slow cooling promotes the
formation of larger, purer crystals, enhancing separation efficiency.

o Filter the resulting white solid and wash with a minimal amount of cold, anhydrous
methanol.
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e Recrystallization (Purity Validation):

o The crude diastereomeric salt can be recrystallized from fresh methanol to improve purity.
The optical rotation of the mother liquor and the crystals should be monitored at each step
to track the resolution progress.

e Liberation of the Free Amine:
o Suspend the purified diastereomeric salt in distilled water and cool to 0°C.

o Add 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9).
Causality: The base deprotonates the amine, breaking the salt and liberating the free
base, which is less water-soluble.

o Stir for 15 minutes to ensure complete liberation.
» Extraction and Isolation:
o Extract the agueous mixture with ethyl acetate (e.g., 5 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the target (R)-enantiomer.

» Final Validation:
o Confirm identity using NMR and MS.
o Measure the specific rotation using a polarimeter.

o Determine the enantiomeric excess (ee) using chiral HPLC to validate the success of the
resolution.

Key Applications in Drug Discovery and
Development

The primary value of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate lies in its utility as a
precursor for high-value pharmaceutical targets. Its pre-installed chirality and protected amine
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functionality make it an efficient starting point for complex syntheses.

Case Study: Synthesis of Niraparib

Niraparib is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor used for
the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer,
particularly in patients with BRCA gene mutations.[9][10] The (S)-enantiomer of the piperidine
ring is a key structural feature for its activity, however, the synthesis strategies often involve
intermediates with the (R) configuration which are later inverted or used in specific coupling
reactions. Patent literature describes multiple synthetic routes where a chiral 3-substituted
piperidine is a critical starting material.[9][11][12][13]

The diagram below conceptualizes the integration of a chiral piperidine building block into the
Niraparib scaffold.

(R)- or (S)-3-Substituted
Piperidine Precursor Gndazole Carboxamide Moiet)a
(e.g., (R)-tert-butyl (piperidin-3-ylmethyl)carbamate)

Coupling Reaction

(e.g., Buchwald-Hartwig or SnAr)

'May precede coupling

Indazole Rlng Formation
(if not pre-formed)

Boc Deprotection
(Acidic Conditions, e.g., HCl or TFA)

Niraparib
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Caption: Role of the chiral piperidine intermediate in Niraparib synthesis.

Other Therapeutic Areas

Beyond oncology, chiral piperidine scaffolds are integral to drugs targeting the central nervous
system and metabolic disorders.

» Orexin Receptor Antagonists: These are used to treat insomnia. The specific stereochemistry
of the piperidine ring is often crucial for potent and selective receptor binding.[14]

e IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for treating
inflammatory and autoimmune diseases.[14]

e DPP-4 Inhibitors: A related compound, (R)-3-(Boc-amino)piperidine, is a key intermediate for
Alogliptin, a drug used to treat type 2 diabetes.[15] This highlights the broad utility of this
structural class.

Safety, Handling, and Storage

Proper handling of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is essential due to its potential
hazards. The following information is synthesized from available safety data.[3][7][16]
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GHS Classification and Precautionary

Hazard Category Statements[3]

H314: Causes severe skin burns and eye

damage.H315: Causes skin irritation.Precaution:
Skin Corrosion/Irritation P280 - Wear protective gloves/protective

clothing. P302+P352 - IF ON SKIN: Wash with

plenty of soap and water.

H318: Causes serious eye damage.Precaution:
P280 - Wear eye protection/face protection.
) P305+P351+P338 - IF IN EYES: Rinse
Serious Eye Damage ] ) )
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

H335: May cause respiratory

irritation.Precaution: P261 - Avoid breathing
Respiratory Irritation dust/fume/gas/mist/vapors/spray. P304+P340 -

IF INHALED: Remove person to fresh air and

keep comfortable for breathing.

Handling Recommendations:

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[7]

o Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-
resistant gloves (e.g., nitrile), and a lab coat.[7][16]

» Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work
area. Wash hands thoroughly after handling.[16]

Conclusion

(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is more than a simple chemical intermediate; it is
an enabling tool for the efficient construction of stereochemically complex drug candidates. Its
value is derived from the combination of the pharmaceutically relevant piperidine core, the
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synthetically versatile Boc-protected amine, and the critical (R)-stereocenter. A thorough
understanding of its properties, synthesis, and handling is crucial for any scientist leveraging
this building block to accelerate the discovery and development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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